molecular formula C114H176N30O21S B1512885 Gfifhiikglfhagkmihglv-NH2 CAS No. 1131706-77-8

Gfifhiikglfhagkmihglv-NH2

Cat. No.: B1512885
CAS No.: 1131706-77-8
M. Wt: 2334.9 g/mol
InChI Key: IJMVGIBIGDBVLY-FIFJRYGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gfifhiikglfhagkmihglv-NH2 is a useful research compound. Its molecular formula is C114H176N30O21S and its molecular weight is 2334.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound Gfifhiikglfhagkmihglv-NH2 , known as Epinecidin-1 , is a marine antimicrobial peptide derived from the skin of the grouper fish (Epinephelus coioides). This peptide has garnered attention for its significant biological activities, particularly its antimicrobial properties and potential therapeutic applications in wound healing and inflammation modulation. This article summarizes the biological activity of Epinecidin-1, supported by case studies, research findings, and data tables.

Biological Activity Overview

Epinecidin-1 exhibits a range of biological activities, including:

  • Antimicrobial Effects : Effective against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Wound Healing Properties : Promotes epithelial cell migration and proliferation, enhancing wound closure.
  • Inflammation Modulation : Influences signaling pathways related to inflammation, particularly through the MyD88 pathway.

Antimicrobial Activity

Epinecidin-1 demonstrates potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. A study indicated that treatment with Epinecidin-1 significantly reduced bacterial counts in infected wounds.

Table 1: Antimicrobial Efficacy of Epinecidin-1

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness
Methicillin-resistant Staphylococcus aureus (MRSA)90 μg/mlHigh
Escherichia coli100 μg/mlModerate
Pseudomonas aeruginosa150 μg/mlModerate to Low

Wound Healing Properties

Epinecidin-1 has been shown to enhance wound healing in both in vitro and in vivo models. In a study involving heat-burned pig skin infected with MRSA, treatment with Epinecidin-1 resulted in complete wound healing within 25 days, compared to untreated controls.

Case Study: Wound Healing in Pig Models

In this study, the following observations were made:

  • Treatment : Application of Epinecidin-1 at 6 hours post-infection.
  • Outcome : Complete healing observed by day 25.
  • Histological Findings : Enhanced vascularization and epithelial activity; increased neutrophil recruitment to the wound site.

Epinecidin-1's mechanism involves several pathways:

  • MyD88 Pathway Modulation : It induces degradation of MyD88, a key protein in TLR signaling pathways, thereby modulating inflammatory responses.
  • Cellular Effects : Promotes cell proliferation and migration through interactions with epithelial cells.

Table 2: Mechanistic Insights into Epinecidin-1 Activity

MechanismDescription
MyD88 DegradationInduces degradation via the proteasomal pathway, reducing inflammatory signaling.
Epithelial Cell MigrationEnhances migration and proliferation of HaCaT cells in wound models.
Neutrophil RecruitmentIncreases neutrophil presence at the wound site, aiding in infection control and healing.

Research Findings

Several studies have highlighted the efficacy of Epinecidin-1:

  • In Vitro Studies : Demonstrated that Epinecidin-1 promotes HaCaT cell migration and reduces bacterial load in infected wounds.
  • In Vivo Studies : Showed complete healing of wounds treated with Epinecidin-1 compared to controls, with significant histological improvements.

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H176N30O21S/c1-17-67(11)94(113(164)139-86(51-75-55-119-61-125-75)101(152)124-60-92(148)132-82(47-65(7)8)108(159)140-93(66(9)10)98(118)149)141-103(154)80(42-45-166-16)133-102(153)79(41-31-33-44-116)129-90(146)58-122-99(150)71(15)128-104(155)87(52-76-56-120-62-126-76)136-106(157)84(49-73-36-26-22-27-37-73)135-105(156)81(46-64(5)6)131-91(147)59-123-100(151)78(40-30-32-43-115)134-111(162)96(69(13)19-3)144-114(165)97(70(14)20-4)143-110(161)88(53-77-57-121-63-127-77)137-107(158)85(50-74-38-28-23-29-39-74)138-112(163)95(68(12)18-2)142-109(160)83(130-89(145)54-117)48-72-34-24-21-25-35-72/h21-29,34-39,55-57,61-71,78-88,93-97H,17-20,30-33,40-54,58-60,115-117H2,1-16H3,(H2,118,149)(H,119,125)(H,120,126)(H,121,127)(H,122,150)(H,123,151)(H,124,152)(H,128,155)(H,129,146)(H,130,145)(H,131,147)(H,132,148)(H,133,153)(H,134,162)(H,135,156)(H,136,157)(H,137,158)(H,138,163)(H,139,164)(H,140,159)(H,141,154)(H,142,160)(H,143,161)(H,144,165)/t67-,68-,69-,70-,71-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-,96-,97-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMVGIBIGDBVLY-FIFJRYGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)CC)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H176N30O21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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